molecular formula C26H20O3 B588254 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone CAS No. 23916-51-0

2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone

Cat. No. B588254
CAS RN: 23916-51-0
M. Wt: 380.443
InChI Key: PAZGBOSFURUZFW-UHFFFAOYSA-N
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Description

“2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” is a bisphenol . It is functionally related to a 1,1,1-trichloro-2,2-diphenylethane and a propionic acid .


Synthesis Analysis

A series of bisphenol A-based polyarylates was synthesized by using 2,2-bis (4-hydroxyphenyl) propane (BPA), terephthaloyl dichloride (TPC), and isophthaloyl dichloride (IPC) as raw materials and p-tert-butylphenol as a capping agent through interfacial polymerization . The successful introduction of p-tert-butylphenol into the backbone adjusted molecular masses and achieved a regulable improvement of the polymer’s thermal properties .


Molecular Structure Analysis

The molecular structure of “2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” include a molecular weight of 258.27 g/mol . It is insoluble with a density of 1.19 g/cm3 at 25 °C . The thermal mass loss 5% temperature of the polymers raised above 470 °C .

Scientific Research Applications

Environmental Chemistry

2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is a persistent product of Bisphenol A (BPA) bio-oxidation in fortified environmental water . It has been identified using HPLC/UV/ESI-MS . This compound is not further biodegraded, making it a persistent BPA metabolite .

Toxicology

This compound is a product of BPA biodegradation . BPA is a well-known endocrine-disrupting chemical produced in large volumes worldwide . The health problems caused by BPA exposure have aroused public concern .

Metabolomics

Metabolomics studies have found that intermediates of various metabolic pathways, such as glycolysis, Krebs cycle, β oxidation of long chain fatty acids, pentose phosphate pathway, nucleoside metabolism, branched chain amino acid metabolism, aromatic amino acids metabolism, and sulfur-containing amino acids metabolism, were significantly changed after BPA exposure . This suggests that BPA, and by extension its metabolite 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone, has complex toxic effects on organisms .

Biomarker Discovery

Metabolomics studies have also identified lactate and choline as biomarkers most consistently associated with BPA exposure . As 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is a metabolite of BPA, it may also be associated with these biomarkers .

Endocrine Disruption

BPA, the precursor of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone, is known to have estrogen-like effects and anti-androgen action . This can impact the immune system, neuroendocrine process, and reproductive mechanism .

Mutagenesis and Carcinogenesis

BPA can also induce mutagenesis and carcinogenesis . As a metabolite of BPA, 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone may also be involved in these processes .

properties

IUPAC Name

2,2-bis(4-hydroxyphenyl)-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O3/c27-23-15-11-21(12-16-23)26(20-9-5-2-6-10-20,22-13-17-24(28)18-14-22)25(29)19-7-3-1-4-8-19/h1-18,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZGBOSFURUZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747175
Record name 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone

CAS RN

23916-51-0
Record name 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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